
Sulfacetamide
Overview
Description
Sulfacetamide is a sulfonamide antibiotic widely used in the treatment of bacterial infections. It is particularly effective against gram-positive and gram-negative bacteria. The compound is commonly used in topical formulations to treat skin infections such as acne and seborrheic dermatitis, as well as in ophthalmic solutions for eye infections like conjunctivitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfacetamide can be synthesized through several methods. One common route involves the reaction of 4-aminobenzenesulfonamide (sulfanilamide) with acetic anhydride. This reaction produces N-(4-aminophenyl)sulfonylacetamide (this compound), which is then purified using liquid chromatography . Another method involves the alkylation of 4-aminobenzenesulfonyl chloride with acetamide in the presence of sodium hydroxide . Ultrasonic irradiation techniques have also been employed to synthesize this compound, offering eco-friendly and high-yield alternatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reflux reactions. The process begins with the reaction of sulfanilamide with acetic anhydride, followed by purification and conversion to sodium this compound using sodium hydroxide . Ultrasonic irradiation methods are also being explored for industrial applications due to their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
Sulfacetamide undergoes various chemical reactions, including diazotization, oxidation, and substitution reactions.
Common Reagents and Conditions
Diazotization: This compound reacts with sodium nitrite in the presence of hydrochloric acid to form a diazonium salt.
Oxidation: The compound can be oxidized using diperiodatocuperate(III) under specific conditions.
Substitution: This compound can undergo substitution reactions with various reagents, leading to the formation of different derivatives.
Major Products Formed
Scientific Research Applications
Acne Vulgaris
Sulfacetamide is frequently combined with sulfur in formulations to enhance its therapeutic efficacy against acne vulgaris. A notable formulation is the sodium this compound 10% and sulfur 5% emollient foam. Clinical studies have demonstrated significant reductions in inflammatory lesions among patients treated with this combination.
Case Study Example:
- A 29-year-old woman with facial acne vulgaris showed a decrease from 12 inflammatory lesions to 3 after six weeks of treatment with sodium this compound foam .
Patient Age | Initial Inflammatory Lesions | Lesions After 6 Weeks |
---|---|---|
29 | 12 | 3 |
13 | 23 | 16 |
32 | 19 | 5 |
Seborrheic Dermatitis
The combination of sodium this compound and sulfur has also been effective in treating seborrheic dermatitis. A study involving an eight-week treatment period indicated a significant improvement in lesion counts among subjects diagnosed with this condition.
Clinical Findings:
- Patients treated with the combination showed a marked reduction in both inflammatory and non-inflammatory lesions, demonstrating the compound's versatility in managing skin disorders .
Rosacea
This compound has been utilized effectively for rosacea treatment, particularly when combined with sulfur. Research indicates that patients experience significant improvements in erythema and inflammatory lesions after using formulations containing these agents.
Study Results:
- In an eight-week double-blind study, patients receiving sodium this compound and sulfur reported an improvement rate of 78% in inflammatory lesions compared to only 36% in the control group .
Summary of Efficacy
The efficacy of sodium this compound is enhanced when combined with other agents like sulfur or hydrocortisone, which may increase its effectiveness against various skin conditions. The following table summarizes key findings from several studies on the efficacy of sodium this compound:
Condition | Treatment Formulation | Initial Lesions | Final Lesions | Improvement Rate |
---|---|---|---|---|
Acne Vulgaris | Sodium this compound 10% + Sulfur 5% | Varies | Varies | Up to 78% |
Seborrheic Dermatitis | Sodium this compound + Sulfur | Varies | Varies | Significant |
Rosacea | Sodium this compound + Sulfur | Varies | Varies | Significant |
Mechanism of Action
Sulfacetamide acts as a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth. By inhibiting the synthesis of folic acid, this compound prevents the multiplication of bacteria . This mechanism involves the inhibition of the enzyme dihydropteroate synthase, which is crucial for the conversion of PABA to dihydrofolic acid .
Comparison with Similar Compounds
Sulfacetamide is often compared with other sulfonamide antibiotics such as sulfadiazine, sulfamerazine, and sulfamethoxazole. While all these compounds share a similar mechanism of action, this compound is unique due to its rapid absorption and excretion, reducing the risk of crystallization in the kidneys . Additionally, this compound is commonly used in topical formulations, whereas other sulfonamides are often administered orally or intravenously .
List of Similar Compounds
- Sulfadiazine
- Sulfamerazine
- Sulfamethoxazole
- Sulfanilamide
Biological Activity
Sulfacetamide is a sulfonamide antibiotic known for its bacteriostatic properties and broad-spectrum activity against various gram-positive and gram-negative bacteria. This compound has been extensively studied for its biological activities, particularly in dermatology, where it is commonly used to treat skin conditions such as acne vulgaris, seborrheic dermatitis, and rosacea.
This compound functions primarily as a competitive inhibitor of para-aminobenzoic acid (PABA), which is crucial for the synthesis of folic acid in bacteria. By inhibiting this pathway, this compound effectively prevents bacterial growth and replication. The inhibition of dihydropteroate synthase, a key enzyme in the folic acid synthesis pathway, is central to its antibacterial effects .
Pharmacokinetics
- Half-life : Approximately 7-12.8 hours.
- Distribution : this compound is widely distributed in body tissues and fluids, achieving high concentrations in ocular, pleural, and synovial fluids.
- Administration : Typically administered topically or orally; however, parenteral administration can be challenging due to irritation caused by alkaline salts .
Acne Vulgaris
This compound has shown significant efficacy in treating acne vulgaris. A study reported that twice-daily application of sodium this compound lotion led to an 80.4% to 83% reduction in inflammatory lesions over 12 weeks .
Case Studies:
- Case 1 : A 29-year-old woman with a history of acne showed a marked reduction in lesions after using this compound emollient foam for eight weeks.
- Case 2 : A 13-year-old boy experienced significant improvement in inflammatory lesions after treatment with this compound combined with tretinoin .
Seborrheic Dermatitis
This compound has also been effective in treating seborrheic dermatitis. In one study, it was found that 93% of patients experienced improvement or complete control of their condition when treated with sodium this compound ointment .
Perioral Dermatitis
The combination of topical sodium this compound with oral tetracyclines has been reported to clear lesions consistently in patients suffering from perioral dermatitis .
Antibacterial Activity
This compound exhibits broad-spectrum antibacterial activity against various pathogens including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
- Shigella dysenteriae
- Salmonella typhi
- Pseudomonas aeruginosa
These activities have been confirmed through various methods including the agar well diffusion technique .
Research Findings
Recent studies have explored the potential of this compound derivatives as HCV protease inhibitors and CXCR2 antagonists, indicating a broader biological activity beyond its traditional uses . Additionally, research on the coordination of sulfonamides with metal ions (e.g., Ru(III)) has suggested enhanced antimicrobial properties due to improved penetration and interaction with microbial DNA .
Summary Table of Biological Activities
Condition | Efficacy Rate | Notes |
---|---|---|
Acne Vulgaris | 80.4% - 83% reduction | Effective as monotherapy or combination |
Seborrheic Dermatitis | 93% improvement | High success rate in clinical settings |
Perioral Dermatitis | Consistent clearance | Best when combined with oral tetracyclines |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for sulfacetamide sodium in experimental settings to ensure stability?
this compound sodium should be stored at -20°C in a dry environment to maintain its chemical integrity over time. Short-term exposure to ambient temperatures during transportation is generally acceptable, but long-term storage must adhere to these conditions to prevent degradation . For reproducibility, researchers should document storage protocols in line with guidelines for handling hygroscopic or temperature-sensitive compounds .
Q. Which solvents are optimal for dissolving this compound sodium in in vitro assays?
Solubility varies by solvent:
Solvent | Solubility (mg/mL) | Method |
---|---|---|
H2O | ≥10.65 | Direct dissolution |
EtOH | ≥12.45 | Ultrasonic aid |
DMSO | ≥28.4 | Ultrasonic aid |
Data sourced from experimental product sheets . For cell-based assays, pre-warming solvents to 37°C and using ultrasonic baths can enhance dissolution. Researchers should validate solubility under their specific experimental conditions to avoid precipitation . |
Q. How does this compound’s mechanism of action guide its experimental application in antimicrobial studies?
this compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. This mechanism necessitates careful selection of bacterial strains with intact folate pathways. Researchers should pair this compound with auxotrophic bacterial models or validate target expression via genomic sequencing prior to efficacy assays . Controls should include sulfonamide-resistant strains to confirm specificity .
Advanced Research Questions
Q. What methodological strategies address discrepancies in this compound’s reported efficacy across bacterial strains?
Discrepancies often arise from strain-specific genetic variations (e.g., folP mutations) or differences in culture media (e.g., thymidine content, which bypasses folate synthesis). To resolve these:
- Conduct comparative studies using isogenic strains with and without DHPS mutations.
- Standardize media formulations (e.g., thymidine-free for folate pathway dependency).
- Use dose-response curves to quantify IC50 shifts, paired with statistical tests (e.g., ANOVA with post-hoc analysis) to assess significance . Transparent reporting of strain origins and growth conditions is critical for reproducibility .
Q. What experimental design considerations are essential for pharmacokinetic (PK) studies of this compound?
Key factors include:
- Biofluid matrix selection : Plasma protein binding (>80% for this compound) requires ultracentrifugation or equilibrium dialysis to measure free drug concentrations .
- Sampling intervals : Frequent early timepoints (e.g., 0–2 hrs post-administration) to capture rapid distribution phases.
- Analytical validation : HPLC or LC-MS/MS methods with deuterated internal standards to account for matrix effects . Studies should align with FDA/EMA guidelines for PK parameters (e.g., AUC, Cmax) and include crossover designs to control for inter-individual variability .
Q. How can researchers mitigate oxidative degradation of this compound in long-term stability studies?
Degradation pathways involve sulfonamide bond cleavage under oxidative or photolytic conditions. Mitigation strategies include:
- Storing solutions in amber vials to block light exposure.
- Adding antioxidants (e.g., 0.1% ascorbic acid) to aqueous formulations.
- Conducting accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .
Q. Data Contradiction Analysis
Q. How should conflicting data on this compound’s autophagy-modulating effects be reconciled?
Autophagy effects may depend on concentration-dependent off-target actions. For example:
- Low doses (≤10 µM) may inhibit bacterial growth via DHPS.
- High doses (≥50 µM) could induce eukaryotic autophagy through ROS-mediated pathways. Researchers should:
- Replicate experiments across multiple cell lines (e.g., HeLa vs. RAW264.7 macrophages).
- Use autophagy inhibitors (e.g., chloroquine) or fluorescent LC3 reporters to confirm mechanism . Contradictions in literature often stem from unstated variables like cell passage number or serum content in media .
Q. Methodological Resources
- Statistical Reporting : Follow CONSORT guidelines for randomized trials, including effect sizes and confidence intervals .
- Ethical Compliance : For in vivo studies, include IACUC-approved protocols and randomization methods in supplementary materials .
Properties
IUPAC Name |
N-(4-aminophenyl)sulfonylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIVFJLNDNKQPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Record name | SULFACETAMIDE | |
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Related CAS |
127-56-0 (mono-hydrochloride salt, anhydrous) | |
Record name | Sulfacetamide [USP:INN:BAN] | |
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DSSTOX Substance ID |
DTXSID8026060 | |
Record name | Sulfacetamide | |
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Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sulfacetamide is a white powder. (NTP, 1992), Solid | |
Record name | SULFACETAMIDE | |
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Record name | Sulfacetamide | |
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Solubility |
>32.1 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 61 °F (NTP, 1992), 4.21e+00 g/L | |
Record name | SID855639 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | SULFACETAMIDE | |
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Record name | Sulfacetamide | |
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Mechanism of Action |
Sulfacetamide is a competitive inhibitor of bacterial para-aminobenzoic acid (PABA), an essential component for bacterial growth (according to the Woods-Fildes theory). The inhibited reaction is necessary in these organisms for the synthesis of folic acid. | |
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CAS No. |
144-80-9 | |
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Melting Point |
360 to 363 °F (NTP, 1992), 183 °C | |
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